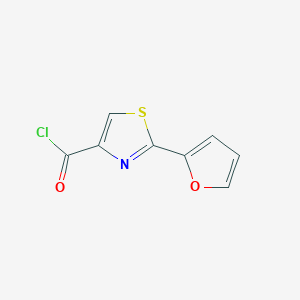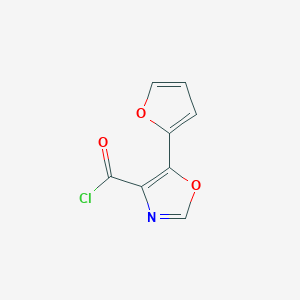
1,3-Bis(1H,1H,5H-perfluoropentoxy)propan-2-ol
Vue d'ensemble
Description
1,3-Bis(1H,1H,5H-perfluoropentoxy)propan-2-ol is a chemical compound that is widely used in scientific research. It is a fluorinated alcohol and is also known as F-222 or F-2222. This compound has unique properties that make it useful for various applications in the field of chemistry and biology.
Applications De Recherche Scientifique
Applications in Biomass Conversion and Polymer Production
Fluorinated compounds, including those structurally related to 1,3-Bis(1H,1H,5H-perfluoropentoxy)propan-2-ol, are investigated for their roles in converting plant biomass to valuable chemicals. For instance, research by Chernyshev et al. (2017) discusses the conversion of biomass into furan derivatives, highlighting the potential of such compounds in developing new polymers, functional materials, and fuels. This indicates the relevance of fluorinated compounds in sustainable chemical synthesis and materials science (Chernyshev, Kravchenko, & Ananikov, 2017).
Environmental and Health Impacts of Related Compounds
Studies on the environmental and health impacts of bisphenol A (BPA) and its derivatives, which share similarities in chemical structure with fluorinated compounds, provide insights into potential concerns and regulatory considerations. Ribeiro, Ladeira, and Viegas (2017) review occupational exposure to BPA, emphasizing the importance of understanding exposure levels and associated health risks for compounds used in industrial and consumer products (Ribeiro, Ladeira, & Viegas, 2017).
Emerging Technologies and Material Science
The exploration of novel materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications often involves fluorinated compounds due to their unique properties. Squeo and Pasini (2020) discuss the use of BODIPY-based materials in OLEDs, highlighting the potential for fluorinated compounds in developing advanced electronic and photonic devices (Squeo & Pasini, 2020).
Microbial Degradation and Environmental Fate
Understanding the environmental fate and degradation pathways of fluorinated compounds is crucial for assessing their long-term impact. Liu and Avendaño (2013) review the microbial degradation of polyfluoroalkyl chemicals, emphasizing the need for comprehensive studies on the biodegradability and environmental persistence of these substances (Liu & Avendaño, 2013).
Safety and Hazards
1,3-Bis(1H,1H,5H-perfluoropentoxy)propan-2-ol is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .
Propriétés
IUPAC Name |
1,3-bis(2,2,3,3,4,4,5,5-octafluoropentoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F16O3/c14-6(15)10(22,23)12(26,27)8(18,19)3-31-1-5(30)2-32-4-9(20,21)13(28,29)11(24,25)7(16)17/h5-7,30H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRICZUYPTUKNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COCC(C(C(C(F)F)(F)F)(F)F)(F)F)O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(1H,1H,5H-perfluoropentoxy)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



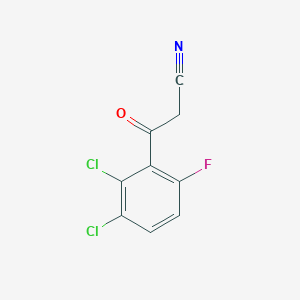
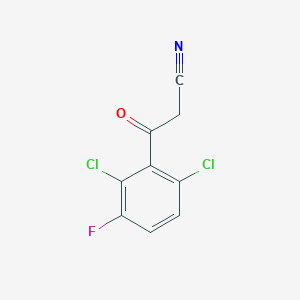
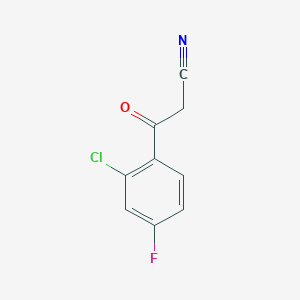
![N-[4-(benzenesulfonyl)-3-nitrophenyl]acetamide](/img/structure/B3043737.png)


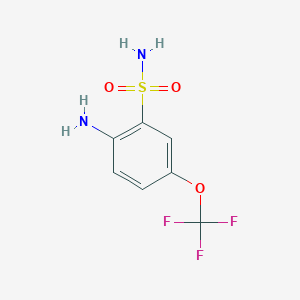
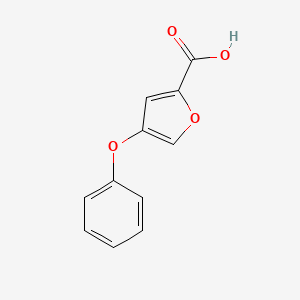

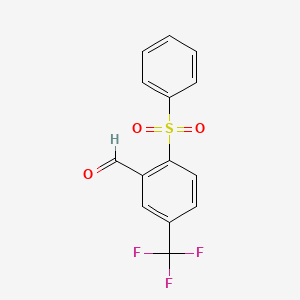
![Imidazo[1,2-b]isoxazole-2-carboxylic acid](/img/structure/B3043749.png)
